![molecular formula C11H17ClN4O2S B1399848 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 887623-94-1](/img/structure/B1399848.png)
4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .
Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester” could not be found.Scientific Research Applications
Anticancer Properties
The thiadiazole scaffold in this compound has garnered attention in medicinal chemistry. Its mesoionic character allows it to cross cellular membranes, interacting with biological targets. As a result, thiadiazole derivatives exhibit a broad spectrum of biological activities. Specifically, studies have explored their efficacy against cancer models, both in vitro and in vivo . Researchers investigate the influence of substituents on the compound’s activity, aiming to develop novel and effective anticancer therapeutics.
Antimicrobial Activity
Thiadiazole-containing compounds, including derivatives of this tert-butyl ester, have demonstrated antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and parasites. Their potential as antibacterial agents is particularly noteworthy .
Indazole Derivatives
While not directly related to the thiadiazole moiety, the indazole derivatives synthesized from this compound have diverse biological effects. Indazoles have been explored for their anticancer, antiviral, antibacterial, and anti-inflammatory properties. Additionally, they find applications in areas such as agriculture and energy .
Photoelectric Materials
Indazole derivatives, including those derived from this compound, have intriguing photoelectric properties. Their potential in fields beyond medicine includes applications in photoelectric devices and materials .
Weeding Agents
Indazole derivatives have insecticidal and weeding properties. While not directly tied to the thiadiazole moiety, this compound’s derivatives may contribute to environmentally friendly weed control .
Functional Materials
Beyond their biological activities, indazole derivatives are being investigated for their functional properties. These include applications in energy-related fields, making them promising candidates for various material science applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)19-14-9/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBBBVBOPWCEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141828 | |
Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
887623-94-1 | |
Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887623-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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